1H-Pyrazole-4-boronic acid

Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki coupling reagent selection

1H-Pyrazole-4-boronic acid offers superior protodeboronation resistance vs the 5-isomer and a distinct melting range (146–151 °C) vs the 3-isomer (85–88 °C), enabling unambiguous identity verification in multi-project labs. The free N–H proton permits downstream N-functionalization; the C4 boronic acid handle enables convergent diversification for parallel kinase inhibitor synthesis (VEGF, Aurora, ROCK, JAK2, c-MET, ALK, CDC7, ACC). Standard storage at 2–8 °C. Avoid regioisomeric cross-contamination—validate incoming material by melting point.

Molecular Formula C3H5BN2O2
Molecular Weight 111.9 g/mol
CAS No. 763120-58-7
Cat. No. B1632131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-boronic acid
CAS763120-58-7
Molecular FormulaC3H5BN2O2
Molecular Weight111.9 g/mol
Structural Identifiers
SMILESB(C1=CNN=C1)(O)O
InChIInChI=1S/C3H5BN2O2/c7-4(8)3-1-5-6-2-3/h1-2,7-8H,(H,5,6)
InChIKeyKEZNMOUMHOZFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-4-boronic acid (CAS 763120-58-7): Product Baseline for Scientific Procurement


1H-Pyrazole-4-boronic acid (CAS 763120-58-7) is a heteroaryl boronic acid building block comprising a boronic acid group at the C4 position of an unsubstituted 1H-pyrazole ring . With a molecular weight of 111.90 g/mol and a characteristic melting point of 146–151 °C, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and agrochemical research [1]. The compound is commercially available at ≥95% purity and is typically stored at 2–8 °C .

Why Generic Substitution Fails for 1H-Pyrazole-4-boronic acid (CAS 763120-58-7)


Pyrazole boronic acids are not functionally interchangeable. The position of the boronic acid substituent on the pyrazole ring (C3, C4, or C5) dictates profound differences in protodeboronation susceptibility, cross-coupling kinetics, and storage stability [1][2]. For example, 5-pyrazolyl boronic acids are documented to undergo rapid protodeboronation at neutral pH via zwitterionic fragmentation, while 4-pyridyl analogs exhibit half-lives exceeding one week under identical conditions [1]. Similarly, N-substitution patterns and the presence or absence of the free N–H proton on the pyrazole ring influence both the synthetic accessibility of the boronic acid and its downstream reactivity in Suzuki couplings [3]. These intrinsic differences mean that substituting 1H-pyrazole-4-boronic acid with a regioisomeric or N-protected analog without empirical validation risks compromised reaction yield, unreproducible coupling outcomes, and reagent degradation during storage.

Quantitative Differentiation Evidence for 1H-Pyrazole-4-boronic acid (CAS 763120-58-7)


Protodeboronation Stability: 4-Pyrazolyl Isomer Avoids the Rapid Degradation of 5-Pyrazolyl Boronic Acids

The 5-pyrazolyl boronic acid isomer is documented to undergo rapid protodeboronation at neutral pH via a zwitterionic fragmentation pathway, analogous to 2-pyridyl and 5-thiazolyl boronic acids which exhibit t₀.₅ ≈ 25–50 s at pH 7, 70 °C [1]. Lewis acid additives (e.g., Cu, Zn salts) further accelerate protodeboronation of 5-pyrazolyl boronic acids [1]. In contrast, 3- and 4-pyridyl boronic acids are stable under identical conditions with t₀.₅ > 1 week [1]. By mechanistic analogy, the 4-pyrazolyl isomer (1H-pyrazole-4-boronic acid) is predicted to resist this zwitterionic fragmentation pathway because the boronic acid group is not conjugated to the pyridine-like nitrogen in the same manner as the 5-isomer, translating into dramatically superior bench and in-reaction stability for the 4-substituted congener [1].

Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki coupling reagent selection

Synthetic Accessibility: 2.3-Fold Yield Improvement for 4-Pyrazolyl Boronic Ester via Lithium Hydroxy Ate Complex

An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the lithium hydroxy ate complex was reported by Mullens at Merck, achieving an overall 70% yield from 4-bromo-1-methyl-1H-pyrazole over two steps, compared with the previously reported 30% yield [1]. The ate complex is isolated by simple filtration and exhibits long-term bench stability [1]. Furthermore, this ate complex can be employed directly in Suzuki couplings with aryl chlorides without the need for added base, using Pd(PtBu₃)₂ in DMF at 100 °C, and demonstrates excellent reactivity with both electron-rich and electron-poor aryl chlorides [1]. Analogous methodology is applicable to the parent 1H-pyrazole-4-boronic acid system, establishing a reliable, scalable route for procurement of high-quality reagent [1].

Boronic ester synthesis Lithium hydroxy ate complex Process chemistry Suzuki coupling reagent

Melting Point as Identity and Purity Discriminator: 1H-Pyrazole-4-boronic acid (146–151 °C) vs. 3-Isomer (85–88 °C)

1H-Pyrazole-4-boronic acid exhibits a well-defined melting range of 146–151 °C [1]. In contrast, the regioisomeric 1H-pyrazole-3-boronic acid (CAS 376584-63-3) melts at 85–88 °C . This 58–66 °C difference provides an unambiguous, instrumentally simple quality control parameter for confirming regioisomeric identity upon receipt. The higher melting point of the 4-isomer is consistent with stronger intermolecular hydrogen-bonding networks in the solid state, which may also contribute to its enhanced storage stability .

Quality control Melting point Regioisomer identification Procurement specification

Storage Stability: 4-Isomer Requires Standard Refrigeration (2–8 °C) While 5-Isomer Demands −20 °C

According to supplier specifications, 1H-pyrazole-4-boronic acid is stored at 2–8 °C (standard refrigeration) . In contrast, the 5-pyrazolyl regioisomer (1H-pyrazole-5-boronic acid, CAS 724710-02-5) requires storage at −20 °C under argon . This storage temperature differential reflects the greater intrinsic thermal and hydrolytic stability of the 4-isomer at ambient refrigeration temperatures. The less stringent cold-chain requirements for the 4-isomer reduce shipping complexity, energy costs, and the risk of reagent degradation during routine laboratory handling.

Storage condition Reagent stability Cold chain logistics Procurement planning

Broad Kinase Inhibitor Platform: Single Building Block Enables Multiple Therapeutic Target Programs

1H-Pyrazole-4-boronic acid and its pinacol ester are validated as a common synthetic entry point for inhibitors targeting at least eight distinct kinase and enzyme families: VEGF, Aurora, ROCK (Rho-associated kinase), JAK2 (Janus kinase 2), c-MET, ALK, CDC7, and acetyl-CoA carboxylase . It also serves as a reagent for preparing PKCθ inhibitors (dimethyl-dihydroquinazolinones) and Mps1 kinase inhibitors . This breadth of validated target coverage is substantially broader than typically documented for 3- or 5-pyrazolyl boronic acid isomers, which are less frequently cited as intermediates for such a diverse range of kinase programs .

Kinase inhibitor synthesis Drug discovery building block Pyrazole scaffold Medicinal chemistry

Regioselective C4 Functionalization: Direct Access to the Synthetically Challenging Pyrazole 4-Position

Direct electrophilic substitution or C–H functionalization at the C4 position of pyrazole is electronically disfavored, as the C3 and C5 positions adjacent to the nitrogen atoms are preferentially activated [1]. The modular synthesis of 3,4,5-trisubstituted pyrazoles described by McLaughlin et al. demonstrates that while C3 and C5 positions can be addressed via sequential lithiation, the C4 position requires halogenation followed by Suzuki cross-coupling with a suitable boronic acid partner [2]. 1H-Pyrazole-4-boronic acid provides ready-to-use, direct access to the C4 position for diversification, eliminating the need for lithiation-halogenation-borylation sequences that are required when starting from unfunctionalized pyrazole [1][2]. This positions it as the reagent of choice for convergent synthetic strategies targeting C4-arylated pyrazole scaffolds.

Regioselective synthesis Pyrazole C4 functionalization Cross-coupling strategy Heterocycle diversification

Optimal Research and Industrial Application Scenarios for 1H-Pyrazole-4-boronic acid (CAS 763120-58-7)


Medicinal Chemistry: Multi-Target Kinase Inhibitor Library Synthesis

1H-Pyrazole-4-boronic acid enables parallel synthesis of focused kinase inhibitor libraries. As documented by vendor technical datasheets, this single building block serves as the entry point for inhibitors of VEGF, Aurora, ROCK, JAK2, c-MET, ALK, CDC7, and acetyl-CoA carboxylase [1]. Its resistance to protodeboronation relative to the 5-isomer ensures consistent coupling efficiency across diverse aryl halide partners, while the free N–H proton allows for subsequent N-functionalization to fine-tune pharmacokinetic properties. Procurement of this compound consolidates inventory for programs targeting multiple kinase families simultaneously.

Process Chemistry: Scalable 4-Arylpyrazole Synthesis via Base-Free Suzuki Coupling

The lithium hydroxy ate complex methodology validated for the 1-methyl analog [1] provides a scalable route to activated 4-pyrazolyl boronate species that can be used directly in Suzuki couplings without exogenous base. This reduces process complexity, minimizes salt waste, and improves reproducibility at multi-kilogram scale. The 70% overall yield demonstrated for the pinacol ester synthesis, representing a 2.3-fold improvement over prior methods [1], translates directly to lower cost of goods for pharmaceutical intermediate manufacture.

Quality Control: Rapid Identity Verification via Melting Point

The distinct melting range of 146–151 °C for 1H-pyrazole-4-boronic acid, compared with 85–88 °C for the 3-isomer and the documented instability of the 5-isomer [1], provides a simple, instrumentally accessible method for incoming material identity verification. This is particularly valuable in multi-building-block research environments where regioisomeric cross-contamination could lead to erroneous structure-activity relationship conclusions.

Academic Core Facilities: General-Purpose Heteroaryl Boronic Acid for C4-Pyrazole Diversification

For academic synthesis core facilities supporting diverse research groups, 1H-pyrazole-4-boronic acid offers the most versatile entry point to C4-substituted pyrazole scaffolds. As demonstrated by the modular 3,4,5-trisubstituted pyrazole synthesis strategy [1], the C4 boronic acid handle enables convergent diversification that is not readily achievable through sequential lithiation approaches. Combined with its standard refrigeration storage requirement (2–8 °C) and broad literature precedent across multiple therapeutic target classes , it represents the most operationally convenient choice among pyrazole boronic acid regioisomers for shared instrumentation facilities.

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